molecular formula C11H8Cl3N3 B1492138 6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine CAS No. 2098048-22-5

6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine

Cat. No. B1492138
CAS RN: 2098048-22-5
M. Wt: 288.6 g/mol
InChI Key: MVVMVSVQVWJERJ-UHFFFAOYSA-N
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Description

“6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H8Cl3N3 and a molecular weight of 288.6 g/mol. It is a derivative of pyrimidinamine .


Molecular Structure Analysis

The molecular structure of “6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidinamine core, which is a six-membered ring containing two nitrogen atoms, and a 2,4-dichlorobenzyl group.

Scientific Research Applications

Antihypertensive Activity

6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to the compound of interest, have been prepared and evaluated for their antihypertensive activity. Some of these compounds demonstrated the ability to lower blood pressure in spontaneously hypertensive rats to normotensive levels when administered orally. This suggests potential applications of similar compounds in the development of antihypertensive therapies (Bennett et al., 1981).

Synthesis and Characterization

Research on the synthesis and characterization of stable betainic pyrimidinaminides, including derivatives of pyrimidine, highlights the compound's utility in chemical synthesis and material science. The study explored the formation of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts, indicating the role of pyrimidine derivatives in synthesizing novel chemical entities with potential applications in various domains (Schmidt, 2002).

Corrosion Inhibition

Pyrimidinic Schiff bases, including compounds structurally similar to 6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine, have demonstrated efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution. These findings reveal the potential of pyrimidine derivatives in industrial applications, particularly in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Ashassi-Sorkhabi et al., 2005).

Antimicrobial Activity

Research into substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, has indicated significant antibacterial and antifungal activities. This suggests the potential use of 6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine and its derivatives in developing new antimicrobial agents, which could contribute to the ongoing efforts to combat antibiotic-resistant bacteria and fungi (Mittal et al., 2011).

Optoelectronic Applications

Studies on the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives underscore the significance of pyrimidine compounds in the field of materials science, particularly for optoelectronic applications. The findings suggest that derivatives of 6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine could be explored for their potential in creating materials with desirable optical and electronic properties for use in technology and industry (Hussain et al., 2020).

Future Directions

The future directions of research on “6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents, has been discussed .

properties

IUPAC Name

6-chloro-N-[(2,4-dichlorophenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3N3/c12-8-2-1-7(9(13)3-8)5-15-11-4-10(14)16-6-17-11/h1-4,6H,5H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVMVSVQVWJERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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